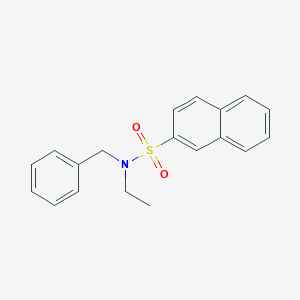

N-benzyl-N-ethylnaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

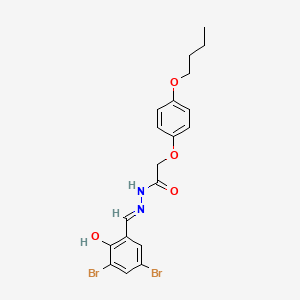

“N-benzyl-N-ethylnaphthalene-2-sulfonamide” is likely a sulfonamide compound, which are known for their wide range of pharmacological activities . The “N-benzyl-N-ethylnaphthalene” part suggests that it has a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a naphthalene core, substituted at one position by a sulfonamide group, and at another position by a benzyl-ethyl amine group. Tools like ChemSpider and MolView can be used to draw and visualize such structures.Chemical Reactions Analysis

Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria, making them effective antibacterial agents . The specific chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is used.Mechanism of Action

Target of Action

N-benzyl-N-ethylnaphthalene-2-sulfonamide belongs to the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a crucial component in the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . Therefore, the inhibition of this pathway leads to the cessation of bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the drug effectively halts the replication of bacteria, thereby controlling the spread of infection .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other sulfonamides, it may interact with enzymes, proteins, and other biomolecules . Sulfonamides are known to inhibit the activity of certain enzymes, which can affect various biochemical reactions .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides typically exert their effects at the molecular level by binding to enzymes and inhibiting their activity . This can lead to changes in gene expression and affect various biochemical reactions .

Metabolic Pathways

Sulfonamides are generally involved in the inhibition of the folate synthesis pathway . They can interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Many compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Many compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-benzyl-N-ethylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-2-20(15-16-8-4-3-5-9-16)23(21,22)19-13-12-17-10-6-7-11-18(17)14-19/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXNLUWRQCBQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)

![{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6037802.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037806.png)

![ethyl 5-(aminocarbonyl)-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B6037814.png)

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-[(1S*,2R*)-2-phenylcyclopropyl]-1-piperidinecarboxamide](/img/structure/B6037817.png)

![(2,4-dimethoxyphenyl)[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6037833.png)

![5-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6037838.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6037859.png)

![N-methyl-N-(2-phenylethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6037873.png)